molecular formula C14H12ClFN2O3S B2671118 2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide CAS No. 568554-60-9

2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide

Cat. No.: B2671118
CAS No.: 568554-60-9
M. Wt: 342.77
InChI Key: KLENFLGDRYZRJC-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-{5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide” is a chemical compound with the CAS Number: 568554-60-9 . It has a molecular weight of 342.78 . It is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-{2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}acetamide . The InChI code is 1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7- .


Physical and Chemical Properties Analysis

This compound is a powder and is stored at room temperature . It has a molecular weight of 342.78 .

Scientific Research Applications

Antimicrobial Applications

Synthesis and Antimicrobial Studies of 4‐Oxo‐thiazolidine Derivatives : This research highlights the antimicrobial potential of thiazolidine derivatives, which are closely related to the compound of interest. The study demonstrated that these derivatives exhibit significant antimicrobial activity, providing a basis for the exploration of similar compounds for therapeutic applications (Patel, Mistry, & Desai, 2009).

Anti-inflammatory Applications

Synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides having anti-inflammatory activity : This study introduces derivatives with significant anti-inflammatory activities, suggesting the compound , due to its structural similarities, may also possess similar therapeutic benefits (Sunder & Maleraju, 2013).

Pharmacokinetics and Metabolism

Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes : Although focused on herbicides, this research provides valuable insights into the metabolic pathways of chloroacetamide derivatives, which are structurally related to the compound . Understanding these metabolic pathways is crucial for developing new drugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties (Coleman et al., 2000).

Antifungal Applications

Synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide Based Thiazolidinone Derivatives as Potent Antibacterial and Antifungal Agents : This study underscores the antifungal potential of thiazolidinone derivatives, indicating that compounds similar to the one could be explored for antifungal applications, especially against resistant strains of fungi (Kumar et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-chloro-N-[2-[(5Z)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-8-12(19)17-5-6-18-13(20)11(22-14(18)21)7-9-3-1-2-4-10(9)16/h1-4,7H,5-6,8H2,(H,17,19)/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLENFLGDRYZRJC-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CCNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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